3-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine
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Overview
Description
3-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is a complex organic compound that features a pyridazine ring substituted with a phenyl group and a methoxy group linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridazine rings. One common approach is to first synthesize the pyrrolidine ring through cyclization reactions involving appropriate precursors. The pyridazine ring can be synthesized through condensation reactions involving hydrazine derivatives and diketones.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific substituents on the pyridazine or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidin-2-one and pyrrolidin-2,5-diones.
Pyridazine derivatives: Compounds with pyridazine rings, such as 3,6-diphenylpyridazine.
Uniqueness
3-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is unique due to its combination of a pyridazine ring with a phenyl group and a methoxy-linked pyrrolidine ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H25N3O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
oxan-4-yl-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C21H25N3O3/c25-21(18-9-12-26-13-10-18)24-11-8-16(14-24)15-27-20-7-6-19(22-23-20)17-4-2-1-3-5-17/h1-7,16,18H,8-15H2 |
InChI Key |
IOLBPGVXTQSAQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1COC2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4CCOCC4 |
Origin of Product |
United States |
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